molecular formula C9H10F3NS B8577406 2-(4-(Trifluoromethylthio)phenyl)ethanamine CAS No. 771581-18-1

2-(4-(Trifluoromethylthio)phenyl)ethanamine

Cat. No.: B8577406
CAS No.: 771581-18-1
M. Wt: 221.24 g/mol
InChI Key: HQDMGFKJFYLSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethylthio)phenyl)ethanamine is a useful research compound. Its molecular formula is C9H10F3NS and its molecular weight is 221.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

771581-18-1

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

2-[4-(trifluoromethylsulfanyl)phenyl]ethanamine

InChI

InChI=1S/C9H10F3NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2

InChI Key

HQDMGFKJFYLSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Trifluoromethylthio)phenylacetonitrile (183.4 mg, 0.844 mmol), 0.3 molar in THF, was heated to reflux and then treated with Borane-methyl sulfide complex (88.09 μL, 0.929 mmol). After 1 hour of refluxing, the reaction mixture was cooled to ambient temperature and then treated dropwise with 5.0 molar hydrochloric acid (607.9 μL, 3.040 mmol). The reaction mixture was then heated to reflux for an additional 30 minutes. After 30 minutes the reaction mixture was cooled to 0° C. and then treated with 1.0 molar sodium hydroxide (4644 μL, 4.644 mmol). The reaction mixture was diluted with diethyl ether and partitioned with deionized water. The organic layer was dried with potassium carbonate 98% powder, filtered, concentrated, and dried for one minute under high vacuum to provide the title compound (170.7 mg, 0.772 mmol, 91.2% yield) as a light yellow oil.
Quantity
183.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
607.9 μL
Type
reactant
Reaction Step Two
Quantity
4644 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.2%

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